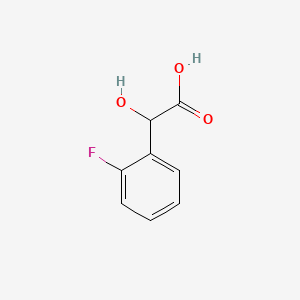

2-Fluoromandelic acid

描述

2-Fluoromandelic acid is a compound that has garnered interest due to its potential applications in various fields, including medicine and materials science. The presence of a fluorine atom in its structure can significantly alter the properties of the molecule, making it a valuable target for synthesis and study.

Synthesis Analysis

The synthesis of fluorinated compounds, such as 2-fluoromandelic acid, often involves the introduction of fluorine atoms into organic molecules, which can be challenging due to the reactivity of fluorine. For instance, the synthesis of 2-fluoro-1-aminocyclopropane-1-carboxylic acid, a compound structurally related to 2-fluoromandelic acid, was achieved through a series of reactions including cyclopropanation, Curtius rearrangement, and deprotection . Similarly, the synthesis of 2-fluoro-3-hydroxypropionic acid, which shares a fluorinated and hydroxylated motif with 2-fluoromandelic acid, was accomplished using a biocatalytic approach with E. coli, highlighting the potential for environmentally friendly synthetic routes .

Molecular Structure Analysis

The molecular structure of fluorinated compounds is of great interest due to the influence of fluorine on molecular geometry and electronic properties. In the case of 2-fluoromandelic acid, the fluorine atom would be expected to affect the acid's electronic distribution and hydrogen bonding capabilities. The study of similar fluorinated structures, such as 2-fluoro-6-iodobenzoic acid, has shown that the introduction of fluorine can lead to significant changes in molecular properties, as evidenced by the characterization techniques including MS and NMR .

Chemical Reactions Analysis

Fluorinated compounds, including 2-fluoromandelic acid, can participate in a variety of chemical reactions. The presence of fluorine can influence the reactivity and selectivity of these molecules. For example, 2-fluoro-2 phenylacetic acid was synthesized from phenylglycine and used as a chiral derivatizing agent, demonstrating the utility of fluorinated compounds in stereochemical analysis . Additionally, the synthesis of 2-amino-3-fluoronitriles and subsequent preparation of β-fluoro-α-amino acids and esters through a Strecker-type reaction showcases the reactivity of fluorinated nitriles, which could be relevant to the chemistry of 2-fluoromandelic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-fluoromandelic acid can be inferred from studies on similar fluorinated compounds. For instance, the synthesis and properties of poly 2'-fluoro-2'-deoxyuridylic acid revealed that the polymer is resistant to degradation by pancreatic RNase and alkali, indicating that the introduction of fluorine can enhance the stability of the molecule . The discrimination in resolving systems involving 2'-, 3'-, and 4'-fluoromandelic acids with pseudoephedrine demonstrated the impact of fluorine position on solubility and crystal structure, which is relevant to the understanding of 2-fluoromandelic acid's properties .

科学研究应用

1. Molecular Biology 2-Fluoromandelic acid has been used in the field of molecular biology, specifically in the study of nucleic acids . It has been incorporated into DNA during polymerase-directed synthesis, resulting in 2’-fluoro modified DNA . This modification stabilizes the DNA against fragmentation, which is a significant issue in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) analysis . The 2’-fluoro modification blocks base loss and subsequent backbone cleavage, improving the stability of the DNA for analysis .

2. Chemical Synthesis 2-Fluoromandelic acid has been used in the synthesis of new thermoplastic fluorinated aromatic polyesters . The polymer, poly(fluoromandelic acid) (PFMA), is synthesized by simple heating of 4-fluoromandelic acid without a solvent or a catalyst . The reaction runs in the solid state by the elimination of water . The resulting PFMA has multiple fluorine atoms on the polymer chain, which gives it unique properties .

3. Analytical Chemistry 2-Fluoromandelic acid is used in analytical chemistry as a standard for gas chromatography and titration analysis .

4. Chiral Recognition 2-Fluoromandelic acid has been used in the field of chiral recognition . It has been used as a guest molecule in 1H nuclear magnetic resonance (NMR) spectroscopy for the discrimination of optically active mandelic acid derivatives . The study found that the chiral center configurations of the hosts have different effects on the enantiorecognition of the used guests .

5. Polymerase-Directed Synthesis 2-Fluoromandelic acid has been used in the polymerase-directed synthesis of 2’-fluoro modified DNA . This modification stabilizes the DNA against fragmentation, which is a significant issue in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) analysis . The 2’-fluoro modification blocks base loss and subsequent backbone cleavage, improving the stability of the DNA for analysis .

6. Chiral Solvating Agents 2-Fluoromandelic acid has been used as a chiral solvating agent for the discrimination of optically active mandelic acid derivatives in 1H nuclear magnetic resonance spectroscopy . The chiral center configurations of the hosts have different effects on the enantiorecognition of the used guests .

7. RNA Aptamers 2-Fluoromandelic acid has been used in the synthesis of 2′-fluoro-modified pyrimidine nucleotides, which are used to stabilize transcripts against nuclease degradation in the isolation of RNA aptamers .

安全和危害

When handling 2-Fluoromandelic acid, it is advised to avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .

属性

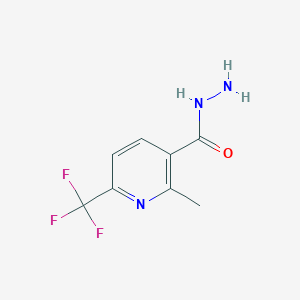

IUPAC Name |

2-(2-fluorophenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWSRHIZZWWDONI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382479 | |

| Record name | 2-Fluoromandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoromandelic acid | |

CAS RN |

389-31-1 | |

| Record name | 2-Fluoromandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-DL-mandelic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 4-[3-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1304812.png)

![2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazino}ethan-1-ol](/img/structure/B1304828.png)